molecular formula C15H13N3O2S2 B2498274 2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one CAS No. 2034431-07-5

2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one

Cat. No.: B2498274
CAS No.: 2034431-07-5
M. Wt: 331.41
InChI Key: JLXLZHXGUXKUPX-UHFFFAOYSA-N
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Description

2-Mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thiazolylpyrimidines. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiourea and a suitable α-haloketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed by reacting the thiazole intermediate with a suitable β-dicarbonyl compound in the presence of a base.

    Final Assembly: The final compound is obtained by introducing the mercapto group through nucleophilic substitution reactions, often using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings, potentially altering its biological activity.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thiazole or pyrimidine derivatives.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiazole and pyrimidine rings may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4(3H)-pyrimidinone: Lacks the thiazole ring and methoxyphenyl group, resulting in different chemical properties and biological activities.

    6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one:

Uniqueness

2-Mercapto-6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and pyrimidine rings, along with the mercapto and methoxyphenyl groups, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-8-13(11-7-12(19)18-15(21)17-11)22-14(16-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXLZHXGUXKUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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